Ethyl-4-Hydroxy-8-(Trifluormethyl)chinolin-3-carboxylat
Übersicht
Beschreibung
Ethyl 4-hydroxy-8-(trifluoromethyl)quinoline-3-carboxylate is a heterocyclic compound with the molecular formula C₁₃H₁₀F₃NO₃ and a molecular weight of 285.22 g/mol . This compound is known for its unique structure, which includes a quinoline core substituted with a trifluoromethyl group and an ethyl ester group. It has various applications in scientific research, particularly in the fields of chemistry, biology, and medicine.
Wissenschaftliche Forschungsanwendungen
Ethyl 4-hydroxy-8-(trifluoromethyl)quinoline-3-carboxylate has a wide range of scientific research applications:
Wirkmechanismus
Target of Action
Ethyl 4-hydroxy-8-(trifluoromethyl)quinoline-3-carboxylate is a quinoline derivative . Quinoline derivatives are known to have a wide range of biological activities, including antimalarial, antibacterial, antifungal, antimicrobial, inhibiting agents, and anticancer agents . .
Mode of Action
Quinoline derivatives are known for their antiproliferative activity through inhibition of different enzymes including topoisomerase, thymidylate synthase, telomerase, and different protein kinases .
Biochemical Pathways
Given the known antiproliferative activity of quinoline derivatives, it can be inferred that this compound may affect pathways related to cell proliferation and growth .
Result of Action
Ethyl 4-hydroxy-8-(trifluoromethyl)quinoline-3-carboxylate exhibits a moderate cytotoxic activity against the MCF-7 mammary gland cancer cell line and HePG2 hepatocellular carcinoma cell line, and a weak activity against the HCT-116 human colorectal carcinoma cell line . This suggests that the compound may have potential as an anticancer agent.
Biochemische Analyse
Biochemical Properties
Ethyl 4-hydroxy-8-(trifluoromethyl)quinoline-3-carboxylate plays a significant role in biochemical reactions, particularly in its interactions with enzymes and proteins. This compound has been shown to exhibit moderate cytotoxic activity against certain cancer cell lines, such as the MCF-7 mammary gland cancer cell line and the HePG2 hepatocellular carcinoma cell line . The interactions of Ethyl 4-hydroxy-8-(trifluoromethyl)quinoline-3-carboxylate with these cells suggest that it may inhibit specific enzymes involved in cell proliferation and survival. Additionally, it may interact with proteins involved in cell signaling pathways, leading to altered cellular responses.
Cellular Effects
Ethyl 4-hydroxy-8-(trifluoromethyl)quinoline-3-carboxylate influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. In cancer cell lines, this compound has been observed to induce cytotoxic effects, leading to cell death . The impact on cell signaling pathways may involve the inhibition of key enzymes and proteins that regulate cell growth and survival. Furthermore, Ethyl 4-hydroxy-8-(trifluoromethyl)quinoline-3-carboxylate may affect gene expression by modulating transcription factors and other regulatory proteins, resulting in changes in cellular metabolism and function.
Molecular Mechanism
The molecular mechanism of action of Ethyl 4-hydroxy-8-(trifluoromethyl)quinoline-3-carboxylate involves its binding interactions with biomolecules, enzyme inhibition, and changes in gene expression. This compound may bind to specific enzymes, inhibiting their activity and disrupting essential biochemical pathways. For example, it may inhibit enzymes involved in DNA replication and repair, leading to the accumulation of DNA damage and cell death . Additionally, Ethyl 4-hydroxy-8-(trifluoromethyl)quinoline-3-carboxylate may interact with transcription factors, altering gene expression patterns and affecting cellular responses.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Ethyl 4-hydroxy-8-(trifluoromethyl)quinoline-3-carboxylate may change over time due to its stability and degradation. This compound is generally stable under normal laboratory conditions, but its long-term effects on cellular function may vary depending on the experimental setup . In in vitro studies, prolonged exposure to Ethyl 4-hydroxy-8-(trifluoromethyl)quinoline-3-carboxylate may lead to cumulative cytotoxic effects, while in in vivo studies, the compound’s stability and degradation may influence its overall impact on cellular function.
Dosage Effects in Animal Models
The effects of Ethyl 4-hydroxy-8-(trifluoromethyl)quinoline-3-carboxylate in animal models vary with different dosages. At lower doses, the compound may exhibit minimal cytotoxic effects, while higher doses may lead to significant toxicity and adverse effects . Threshold effects may be observed, where a certain dosage level is required to achieve a noticeable impact on cellular function. Additionally, high doses of Ethyl 4-hydroxy-8-(trifluoromethyl)quinoline-3-carboxylate may result in toxic effects, such as organ damage and systemic toxicity.
Metabolic Pathways
Ethyl 4-hydroxy-8-(trifluoromethyl)quinoline-3-carboxylate is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate its metabolism. This compound may undergo biotransformation through enzymatic reactions, leading to the formation of metabolites that can further influence cellular function . The effects on metabolic flux and metabolite levels may depend on the specific enzymes and pathways involved in the compound’s metabolism.
Transport and Distribution
The transport and distribution of Ethyl 4-hydroxy-8-(trifluoromethyl)quinoline-3-carboxylate within cells and tissues are influenced by its interactions with transporters and binding proteins. This compound may be actively transported across cell membranes by specific transporters, affecting its localization and accumulation within cells . Additionally, binding proteins may facilitate the distribution of Ethyl 4-hydroxy-8-(trifluoromethyl)quinoline-3-carboxylate to various cellular compartments, influencing its overall activity and function.
Subcellular Localization
Ethyl 4-hydroxy-8-(trifluoromethyl)quinoline-3-carboxylate exhibits specific subcellular localization, which can affect its activity and function. This compound may be directed to particular cellular compartments or organelles through targeting signals or post-translational modifications . The subcellular localization of Ethyl 4-hydroxy-8-(trifluoromethyl)quinoline-3-carboxylate may influence its interactions with biomolecules and its overall impact on cellular processes.
Vorbereitungsmethoden
The synthesis of Ethyl 4-hydroxy-8-(trifluoromethyl)quinoline-3-carboxylate typically involves multi-step reactions. One common method includes the reaction of 4-amino-3-quinolinecarboxylic acid with trifluoromethyl acetic anhydride . The reaction conditions often involve the use of organic solvents and catalysts to facilitate the esterification process. Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for large-scale production.
Analyse Chemischer Reaktionen
Ethyl 4-hydroxy-8-(trifluoromethyl)quinoline-3-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinoline derivatives with different oxidation states.
Reduction: Reduction reactions can modify the quinoline core, leading to the formation of dihydroquinoline derivatives.
Substitution: The trifluoromethyl group can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines and thiols. Major products formed from these reactions include various quinoline derivatives with altered functional groups.
Vergleich Mit ähnlichen Verbindungen
Ethyl 4-hydroxy-8-(trifluoromethyl)quinoline-3-carboxylate can be compared with other quinoline derivatives, such as:
Ethyl 4-hydroxy-7-(trifluoromethyl)quinoline-3-carboxylate: Similar structure but with the trifluoromethyl group at a different position.
4-Hydroxy-8-(trifluoromethyl)quinoline: Lacks the ethyl ester group, leading to different chemical properties and applications.
Fluoroquinolones: A class of antibiotics with a fluorine atom in the quinoline core, known for their broad-spectrum antibacterial activity. The uniqueness of Ethyl 4-hydroxy-8-(trifluoromethyl)quinoline-3-carboxylate lies in its specific substitution pattern, which imparts distinct chemical and biological properties, making it valuable for targeted research and development.
Eigenschaften
CAS-Nummer |
23851-84-5 |
---|---|
Molekularformel |
C13H10F3NO3 |
Molekulargewicht |
285.22 g/mol |
IUPAC-Name |
ethyl 4-oxo-8-(trifluoromethyl)-1H-quinoline-2-carboxylate |
InChI |
InChI=1S/C13H10F3NO3/c1-2-20-12(19)9-6-10(18)7-4-3-5-8(11(7)17-9)13(14,15)16/h3-6H,2H2,1H3,(H,17,18) |
InChI-Schlüssel |
POYCJJNDSYSSLI-UHFFFAOYSA-N |
SMILES |
CCOC(=O)C1=CNC2=C(C1=O)C=CC=C2C(F)(F)F |
Kanonische SMILES |
CCOC(=O)C1=CC(=O)C2=C(N1)C(=CC=C2)C(F)(F)F |
23851-84-5 | |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.